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Compound of Interest

Compound Name: 2-Chloro-4-methylaniline

Cat. No.: B104755 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-
Chloro-4-methylaniline (CAS No: 615-65-6), a key intermediate in the synthesis of various

chemical and pharmaceutical compounds.[1] This document collates available data from

Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass

Spectrometry (MS), offering a centralized resource for compound characterization and quality

control. Detailed experimental protocols and a logical workflow for spectroscopic analysis are

also presented to aid in reproducible research.

Quantitative Spectroscopic Data
The following tables summarize the key quantitative data obtained from the spectroscopic

analysis of 2-Chloro-4-methylaniline.

Table 1: Infrared (IR) Spectroscopy Data
The infrared spectrum of 2-Chloro-4-methylaniline reveals characteristic absorption bands

corresponding to its functional groups. As a primary aromatic amine, it exhibits typical N-H

stretching and bending vibrations.
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Wavenumber (cm⁻¹) Intensity Assignment

~3400-3500 Medium-Strong Asymmetric N-H Stretch

~3300-3400 Medium-Strong Symmetric N-H Stretch

~3000-3100 Medium Aromatic C-H Stretch

~2850-2950 Medium
Aliphatic C-H Stretch (Methyl

group)

~1620 Strong N-H Bending (Scissoring)

~1500, ~1450 Medium-Strong Aromatic C=C Ring Stretching

~1250-1335 Strong Aromatic C-N Stretching

~1000-1100 Strong C-Cl Stretch

~665-910 Strong, Broad N-H Wagging

Note: The exact peak positions can vary slightly based on the sample preparation method (e.g.,

neat liquid, KBr pellet, or solution) and the spectrometer's resolution.[2]

Table 2: ¹H Nuclear Magnetic Resonance (NMR)
Spectroscopy Data
While a publicly available, fully analyzed, and tabulated ¹H NMR spectrum with assigned

coupling constants is not readily available, the expected chemical shifts and multiplicities can

be predicted based on the structure of 2-Chloro-4-methylaniline. The spectrum is available for

viewing on ChemicalBook.[3]
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Proton Assignment
Predicted Chemical Shift
(δ, ppm)

Predicted Multiplicity

H on C3 ~7.0-7.2 d

H on C5 ~6.8-7.0 dd

H on C6 ~6.6-6.8 d

-NH₂ ~3.5-4.5 (broad) s (broad)

-CH₃ ~2.2-2.4 s

Note: These are estimated values. The actual chemical shifts can be influenced by the solvent,

concentration, and temperature. The -NH₂ signal is often broad and may exchange with D₂O.

Table 3: ¹³C Nuclear Magnetic Resonance (NMR)
Spectroscopy Data
Detailed and experimentally verified ¹³C NMR data for 2-Chloro-4-methylaniline is not widely

published. However, based on the substituent effects of the chloro, methyl, and amino groups

on the benzene ring, the following chemical shift ranges can be anticipated.

Carbon Assignment Predicted Chemical Shift (δ, ppm)

C1 (-NH₂) ~140-145

C2 (-Cl) ~120-125

C3 ~128-132

C4 (-CH₃) ~125-130

C5 ~115-120

C6 ~118-122

-CH₃ ~20-25

Note: These are predicted ranges. Definitive assignment would require experimental data,

including DEPT (Distortionless Enhancement by Polarization Transfer) or 2D NMR
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experiments.

Table 4: Mass Spectrometry (MS) Data
The mass spectrum of 2-Chloro-4-methylaniline is characterized by its molecular ion peak

and specific fragmentation patterns. The presence of a chlorine atom results in a characteristic

M+2 isotopic peak.

m/z Ratio Relative Intensity (%) Assignment

143 ~33% of M⁺
[M+2]⁺ (Isotopic peak due to

³⁷Cl)

141 High [M]⁺ (Molecular Ion)

106 High [M - Cl]⁺

77 Medium [C₆H₅]⁺

Note: The fragmentation pattern and relative intensities can be influenced by the ionization

technique and energy.

Experimental Protocols
Detailed and consistent experimental procedures are crucial for obtaining high-quality,

reproducible spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy
This protocol is a general guideline for acquiring ¹H and ¹³C NMR spectra of 2-Chloro-4-
methylaniline.

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

Sample Preparation:

Accurately weigh 5-10 mg of 2-Chloro-4-methylaniline for ¹H NMR or 20-50 mg for ¹³C

NMR.
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Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g.,

CDCl₃, DMSO-d₆) in a clean, dry 5 mm NMR tube.

Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift

referencing (δ = 0.00 ppm).

¹H NMR Data Acquisition:

Tune and shim the spectrometer to achieve optimal magnetic field homogeneity.

Acquire the spectrum using a standard single-pulse sequence.

Use a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.

To confirm the amine protons, a D₂O exchange experiment can be performed.

¹³C NMR Data Acquisition:

Acquire the spectrum using a proton-decoupled pulse sequence to simplify the spectrum

to singlets for each unique carbon.

A significantly larger number of scans will be required compared to ¹H NMR to achieve an

adequate signal-to-noise ratio due to the low natural abundance of ¹³C.

Data Processing:

Apply a Fourier transform to the acquired Free Induction Decay (FID).

Perform phase and baseline corrections to the resulting spectrum.

Infrared (IR) Spectroscopy
This protocol outlines the procedure for obtaining an FTIR spectrum of liquid 2-Chloro-4-
methylaniline.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

Sample Preparation (Neat Liquid):
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Ensure the ATR (Attenuated Total Reflectance) crystal is clean.

Place a small drop of liquid 2-Chloro-4-methylaniline directly onto the ATR crystal.

Data Acquisition:

Record a background spectrum of the empty, clean ATR crystal.

Record the sample spectrum over a typical range of 4000-400 cm⁻¹.

The instrument software will automatically subtract the background spectrum from the

sample spectrum.

Data Processing:

Label the significant peaks with their corresponding wavenumbers.

Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol is suitable for the analysis of 2-Chloro-4-methylaniline.

Instrumentation: A mass spectrometer coupled with a gas chromatograph (GC-MS).

Sample Preparation:

Prepare a dilute solution of the sample (approximately 1 mg/mL) in a volatile organic

solvent such as dichloromethane or methanol.

GC-MS Conditions:

Injector Temperature: 250 °C

Column: A suitable capillary column (e.g., 30 m, 0.25 mm ID, with a 5% phenyl

polydimethylsiloxane stationary phase).[4]

Oven Program: Start at an initial temperature (e.g., 70-100 °C), then ramp up to a final

temperature (e.g., 280 °C) at a rate of 10-20 °C/min.

Carrier Gas: Helium or Hydrogen.
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Mass Spectrometer Conditions:

Ionization Mode: Electron Ionization (EI) at 70 eV.

Mass Range: Scan from a suitable m/z range (e.g., 40-400 amu) to detect the molecular

ion and expected fragments.

Data Analysis:

Identify the peak corresponding to 2-Chloro-4-methylaniline in the total ion

chromatogram.

Analyze the mass spectrum for that peak, noting the molecular ion (M⁺), the isotopic

pattern of chlorine (M+2), and the major fragment ions.[4]

Spectroscopic Analysis Workflow
A systematic approach is essential for the unambiguous identification and characterization of a

chemical compound. The following diagram illustrates a typical workflow integrating the key

spectroscopic techniques.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 9 Tech Support

https://www.benchchem.com/product/b104755?utm_src=pdf-body
https://www.benchchem.com/pdf/A_Researcher_s_Guide_to_the_Spectroscopic_Analysis_of_Halogenated_Aniline_Derivatives.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b104755?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Sample Preparation

Spectroscopic Analysis

Data Interpretation

Final Characterization

2-Chloro-4-methylaniline Sample

Dissolution in appropriate solvent
(e.g., CDCl3 for NMR, CH2Cl2 for GC-MS)

FTIR SpectroscopyNMR Spectroscopy
(¹H, ¹³C) GC-MS Analysis

Functional Group ID
(N-H, C-Cl, C-H)

Structural Elucidation
(Proton/Carbon Environment)

Molecular Weight & 
Fragmentation Pattern

Structural Confirmation of
2-Chloro-4-methylaniline

Click to download full resolution via product page

Caption: Logical workflow for the spectroscopic analysis of 2-Chloro-4-methylaniline.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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